

Application Note: Quantitative Analysis of Crimidine in Serum by HPLC-MS/MS

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Compound of Interest		
Compound Name:	Crimidine	
Cat. No.:	B1669615	Get Quote

Abstract

This application note details a robust and sensitive method for the quantification of the rodenticide **Crimidine** in serum samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a straightforward liquid-liquid extraction for sample preparation and utilizes a reverse-phase chromatographic separation followed by detection using electrospray ionization in positive ion mode with Multiple Reaction Monitoring (MRM). This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for toxicological studies and pharmacokinetic analysis of **Crimidine**. The method has a Limit of Quantification (LOQ) of $0.5 \mu g/L$ and a Limit of Detection (LOD) of $0.3 \mu g/L$ in serum.[1]

Introduction

Crimidine (2-chloro-4-methyl-6-(dimethylamino)pyrimidine) is a highly toxic rodenticide that can cause severe poisoning in humans and non-target species. Its mode of action involves the inhibition of vitamin B6, leading to neurological disorders and convulsions. Accurate and sensitive quantification of Crimidine in biological matrices is crucial for clinical toxicology, forensic investigations, and research into its pharmacokinetics and toxicodynamics. This application note provides a detailed protocol for the quantification of Crimidine in serum using HPLC-MS/MS, a technique that offers high selectivity and sensitivity for trace-level analysis.

Experimental



Sample Preparation

A liquid-liquid extraction (LLE) method is employed for the isolation of **Crimidine** from serum samples.

Protocol:

- To 1.0 mL of serum sample in a centrifuge tube, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled **Crimidine** or a structurally similar compound).
- Add 5.0 mL of ethyl acetate to the tube.[1]
- Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
- Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
- Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 200 μ L of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
- Vortex briefly and transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

- HPLC System: A standard HPLC or UHPLC system capable of binary gradient elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:



Parameter	Value
HPLC Column	Newcrom R1 reverse-phase column or equivalent C18 column (e.g., 100 mm x 2.1 mm, 3.5 μm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient Program	Start with 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate	0.4 mL/min
Injection Volume	10 μL
Column Temperature	40°C

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Gas Flow	800 L/hr
Collision Gas	Argon
MRM Transitions	See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions for Crimidine Quantification



Analyte	Precursor lon (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Crimidine (Quantifier)	172.1	136.1	100	20
Crimidine (Qualifier)	172.1	109.1	100	25

Note: The precursor ion for **Crimidine** is its protonated molecule [M+H]⁺ with a calculated m/z of 172.0636.[2] The product ions are characteristic fragments of **Crimidine**.[2] Collision energies should be optimized for the specific instrument used.

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using standards of known **Crimidine** concentrations prepared in a blank matrix. The peak area ratio of the analyte to the internal standard is plotted against the concentration. A linear regression analysis is then applied to determine the concentration of **Crimidine** in the unknown samples.

Method Performance

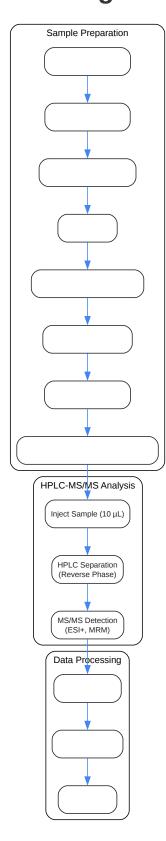
Based on published data, the following performance characteristics can be expected for the quantification of **Crimidine** in serum.[1]

Table 2: Summary of Quantitative Data

Parameter	Result	
Linearity Range	0.5 - 800 μg/L	
Limit of Quantification (LOQ)	0.5 μg/L	
Limit of Detection (LOD)	0.3 μg/L	
Recovery	>80%	
Precision (Repeatability & Reproducibility)	<10% Coefficient of Variation	



Experimental Workflow Diagram



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Caption: Experimental workflow for **Crimidine** quantification.

Conclusion

The HPLC-MS/MS method described in this application note provides a selective, sensitive, and reliable approach for the quantification of **Crimidine** in serum. The simple sample preparation and robust analytical conditions make it suitable for routine analysis in toxicological and pharmacokinetic studies. Researchers and drug development professionals can adapt this protocol to meet their specific laboratory requirements.

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References

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- 2. Crimidine | C7H10ClN3 | CID 10813 PubChem [pubchem.ncbi.nlm.nih.gov]
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